Methylpentyl Ester

forensic toxicology equine doping control LC-MS/MS metabolite profiling

Hydroxy Carisoprodol (CAS 3424-34-8), systematically named 2-[(carbamoyloxy)methyl]-4-hydroxy-2-methylpentyl isopropylcarbamate, is the principal hydroxylated metabolite of the centrally acting muscle relaxant carisoprodol. Unlike its parent compound and the co-metabolite meprobamate, hydroxy carisoprodol is pharmacologically inactive at GABAA receptors, a property that defines its utility as a neutral biomarker rather than a substitute therapeutic agent.

Molecular Formula C12H24N2O5
Molecular Weight 276.333
CAS No. 3424-34-8
Cat. No. B587710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylpentyl Ester
CAS3424-34-8
Synonyms(1-Methylethyl)carbamic Acid 2-[[(Aminocarbonyl)oxy]methyl]-4-hydroxy-2-_x000B_methylpentyl Ester; 
Molecular FormulaC12H24N2O5
Molecular Weight276.333
Structural Identifiers
SMILESCC(C)NC(=O)OCC(C)(CC(C)O)COC(=O)N
InChIInChI=1S/C12H24N2O5/c1-8(2)14-11(17)19-7-12(4,5-9(3)15)6-18-10(13)16/h8-9,15H,5-7H2,1-4H3,(H2,13,16)(H,14,17)
InChIKeyNDWLQBKONOLZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Carisoprodol (CAS 3424-34-8): Baseline Identity and Class Placement for Procurement Decisions


Hydroxy Carisoprodol (CAS 3424-34-8), systematically named 2-[(carbamoyloxy)methyl]-4-hydroxy-2-methylpentyl isopropylcarbamate, is the principal hydroxylated metabolite of the centrally acting muscle relaxant carisoprodol [1]. Unlike its parent compound and the co-metabolite meprobamate, hydroxy carisoprodol is pharmacologically inactive at GABAA receptors, a property that defines its utility as a neutral biomarker rather than a substitute therapeutic agent [2]. Its formation proceeds via a CYP2C19-independent oxidative pathway, rendering its plasma and urinary levels insensitive to the genetic polymorphisms and drug–drug interactions that profoundly alter meprobamate exposure [3]. Commercially, the compound is supplied as a diastereomeric mixture with full analytical characterization (NMR, HRMS, HPLC purity typically ≥ 98%), making it fit for use as a reference standard in Abbreviated New Drug Application (ANDA) method development, method validation (AMV), and quality-controlled (QC) release testing of carisoprodol finished dosage forms [4].

Why Hydroxy Carisoprodol Cannot Be Replaced by Meprobamate or Other Carisoprodol Metabolites


Substituting hydroxy carisoprodol with meprobamate, hydroxymeprobamate, or carisoprodol itself in a regulated analytical or pharmacokinetic workflow introduces a fundamental source-identification error. Hydroxy carisoprodol is the only carbamate metabolite that is formed exclusively from carisoprodol and not from meprobamate administration, a property exploited in forensic toxicology and equine doping control to differentiate between ingestion of the two drugs, which carry distinct legal classifications (Class 4 versus Class 2 violations) [1]. Moreover, its synthesis is independent of CYP2C19, the polymorphic enzyme responsible for the N‑dealkylation of carisoprodol to meprobamate; consequently, hydroxy carisoprodol levels remain stable across CYP2C19 poor, extensive, and ultra‑rapid metabolizer phenotypes, whereas meprobamate formation can vary by up to 4‑fold [2]. This metabolic uncoupling means that any attempt to use meprobamate as a proxy for hydroxy carisoprodol in a bioanalytical method or as a process impurity marker will systematically misrepresent the true metabolic profile of the administered drug and will fail regulatory specificity requirements.

Quantitative Differentiation Evidence for Hydroxy Carisoprodol Versus Closest Analogs


Unique Biomarker for Forensic and Doping-Control Source Attribution vs. Meprobamate

Hydroxy carisoprodol is detectable in equine urine and serum exclusively after administration of carisoprodol, whereas it is completely absent following administration of meprobamate alone. This qualitative presence/absence distinction allows regulatory laboratories to unequivocally attribute a positive finding to the more stringently controlled carisoprodol (Class 4 violation) rather than meprobamate (Class 2 violation) [1]. In the validated LC‑MS/MS method, hydroxy carisoprodol was monitored alongside carisoprodol and meprobamate using electrospray ionization and multiple reaction monitoring, and its detection in urine and/or intact carisoprodol in serum provided the sole analytical criterion for differentiating the two drug sources [1].

forensic toxicology equine doping control LC-MS/MS metabolite profiling

CYP2C19‑Independent Formation vs. Meprobamate for Pharmacogenetic Study Design

Meprobamate formation is catalyzed almost exclusively by CYP2C19, and its exposure is reduced by approximately 50 % in CYP2C19 poor metabolizers compared with normal metabolizers, while carisoprodol exposure increases up to 4‑fold [1]. In contrast, hydroxy carisoprodol is generated by an unknown hydroxylase that is not CYP2C19, and its formation is therefore expected to be unaffected by CYP2C19 genotype or co‑administered inhibitors [2]. Although direct quantitative measurements of hydroxy carisoprodol across CYP2C19 phenotypes are absent from the literature, the mechanistic divergence is well established and provides a rationale for using hydroxy carisoprodol as an internal normalization marker in pharmacogenetic studies when meprobamate levels are confounded by genotype.

pharmacogenetics drug metabolism CYP2C19 polymorphism metabolic ratio

Pharmacological Inactivity at GABAA Receptors vs. Carisoprodol and Meprobamate

Whole‑cell patch‑clamp recordings demonstrate that carisoprodol directly gates and allosterically modulates human α1β2γ2 GABAA receptors, producing inward currents with an efficacy and potency greater than those of meprobamate [1]. Both carisoprodol and meprobamate exhibit barbiturate‑like activity at millimolar concentrations, with carisoprodol showing direct activation comparable to barbiturates [1]. Hydroxy carisoprodol, in contrast, is consistently described as an inactive metabolite in authoritative metabolic pathway literature [2]. While no head‑to‑head electrophysiology data exist for hydroxy carisoprodol, the structural modification—addition of a hydroxyl group that abolishes GABAergic activity—renders it functionally inert, a property that distinguishes it from both the parent drug and the active metabolite meprobamate.

GABAA receptor modulation electrophysiology abuse liability metabolite pharmacology

AND‑A‑Ready Reference Standard with Full Regulatory Traceability vs. Uncertified Metabolite Preparations

Hydroxy carisoprodol is commercially supplied as a characterized reference standard with validated analytical data (NMR, HRMS, HPLC purity typically ≥ 98 %) and optional traceability against USP or EP pharmacopeial standards, a documentation package that is pre‑requisite for ANDA and DMF filings [1]. In contrast, generic meprobamate or hydroxymeprobamate standards may lack the same level of regulatory‑grade characterization or stability data specific to carisoprodol impurity profiling. The availability of hydroxy carisoprodol as a dedicated impurity standard directly supports the development of stability‑indicating HPLC methods for carisoprodol drug substance and product, where the USP monograph for carisoprodol explicitly lists organic impurities requiring quantitation [2].

reference standard ANDA submission method validation impurity profiling

Species‑Dependent Metabolic Partitioning: Dog as Predominant Hydroxy‑Carisoprodol Producer vs. Human Meprobamate Bias

In the dog, carisoprodol is largely metabolized to hydroxy carisoprodol, which becomes the major circulating carbamate, while only small quantities of meprobamate appear in urine [1]. In humans, the metabolic balance reverses: at least 25 % of an oral carisoprodol dose is converted to meprobamate, the primary active metabolite, with a half‑life of approximately 10 h, whereas hydroxy carisoprodol is a minor, inactive product [2]. This species‑dependent shift in metabolite hierarchy means that preclinical data generated in the dog cannot be directly extrapolated to human pharmacokinetics without measuring both metabolites, and hydroxy carisoprodol levels serve as a critical index of species‑specific metabolic route activity.

interspecies metabolism toxicokinetics preclinical model translation

Highest‑Value Procurement and Application Scenarios for Hydroxy Carisoprodol Based on Its Differential Evidence Profile


Forensic and Equine Doping‑Control Laboratories: Source Attribution of Carisoprodol vs. Meprobamate

When a urine or serum specimen tests positive for carbamate‑class drugs, the presence of hydroxy carisoprodol is the sole analytically specific indicator of carisoprodol administration, as meprobamate ingestion does not generate this metabolite [1]. Laboratories operating under AORC or WADA guidelines that require differentiation between a Class 4 violation (carisoprodol) and a Class 2 violation (meprobamate) must procure hydroxy carisoprodol as a certified reference standard to establish retention time, MRM transitions, and matrix‑matched calibration curves for confirmatory LC‑MS/MS analysis [1]. Without this standard, the identity of the ingested substance remains ambiguous, risking legal challenge.

Pharmacogenetic and Drug–Drug Interaction Studies: CYP2C19‑Independent Normalization Marker

In clinical studies investigating the impact of CYP2C19 genotype or co‑administered CYP2C19 inhibitors (e.g., omeprazole, fluvoxamine) on carisoprodol pharmacokinetics, meprobamate levels are confounded by the very variable under investigation. Hydroxy carisoprodol, formed via a CYP2C19‑independent route, provides a stable internal reference that can be used to normalize carisoprodol exposure and to distinguish true metabolic inhibition from pre‑existing phenotype differences [2]. Quantitation of hydroxy carisoprodol alongside carisoprodol and meprobamate in plasma enables calculation of dual metabolic ratios (meprobamate/carisoprodol and hydroxy carisoprodol/carisoprodol), offering a multidimensional view of metabolic pathway allocation.

Generic Pharmaceutical Development: ANDA Impurity Profiling and Stability‑Indicating Method Validation

The USP monograph for carisoprodol drug substance specifies limits for organic impurities, and hydroxy carisoprodol is a known metabolite and potential process impurity that must be resolved and quantified in stability‑indicating HPLC methods [3]. Procuring hydroxy carisoprodol as a characterized reference standard with full Certificates of Analysis enables generic manufacturers to spike impurity at known concentrations, establish LOQ and LOD, validate method specificity, and demonstrate compliance with ICH Q3A/Q3B thresholds during ANDA review [4]. The optional USP/EP traceability further streamlines regulatory acceptance.

Preclinical Species Selection and Toxicokinetic Bridging Studies

Because the dog metabolizes carisoprodol predominantly to hydroxy carisoprodol, whereas humans produce meprobamate as the major metabolite, the dog model may overestimate hydroxy‑carisoprodol‑mediated toxicity and underestimate meprobamate‑mediated effects [5]. Analytical methods that quantify both hydroxy carisoprodol and meprobamate are therefore required to correctly interpret toxicokinetic data from canine studies and to bridge safety margins to human risk assessment. Hydroxy carisoprodol reference material is essential for preparing calibration standards and quality‑control samples in these cross‑species bioanalytical assays.

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